Reduced Mammalian Microtubule Stabilization vs. N‑Heteroaryl Congeners
In a cell‑based ELISA measuring acetylated α‑tubulin (AcTub) levels, the thiophen‑2‑yl‑pyrimidine derivative required 10 µM to achieve AcTub elevations comparable to those elicited by N‑heteroaryl congeners at 1 µM, representing an ~10‑fold reduction in mammalian microtubule‑stabilizing potency [1].
| Evidence Dimension | Microtubule stabilization potency in HEK293 cells (fold change in acetylated α‑tubulin) |
|---|---|
| Target Compound Data | ~3.0 ± 0.6‑fold increase at 10 µM (thiophen‑2‑yl derivative 25) |
| Comparator Or Baseline | ~2–4‑fold increase at 1 µM for N‑heteroaryl derivatives (quinolin‑2‑yl, pyrazin‑2‑yl, thiazol‑2‑yl) |
| Quantified Difference | ~10‑fold higher concentration required for thiophen‑2‑yl derivative to achieve comparable effect |
| Conditions | HEK293 cell‑based ELISA; 4 h compound incubation; AcTub levels measured in cell lysates [1] |
Why This Matters
This quantifies the reduced off‑target tubulin engagement in mammalian cells, a key liability of phenylpyrimidine leads, directly supporting selection of the thiophen‑2‑yl core for safer antiparasitic programs.
- [1] M. M. Monower et al., ACS Infect. Dis. 2021, 7, 5, 1089–1103. DOI: 10.1021/acsinfecdis.0c00508. View Source
